![molecular formula C13H14N2O2S B1463724 1-(4,7-Dimethyl-1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid CAS No. 1283109-12-5](/img/structure/B1463724.png)
1-(4,7-Dimethyl-1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid
Overview
Description
1-(4,7-Dimethyl-1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid (DMBTA) is an organic compound with a wide range of applications in the field of synthetic chemistry. It is a versatile building block for the synthesis of various compounds and is widely used in the pharmaceutical, agrochemical, and biotechnology industries. DMBTA is also used as an inhibitor of certain enzymes and as a stabilizer in a variety of products.
Scientific Research Applications
Synthesis and Pharmacological Evaluation
A study by Mistry and Desai (2006) involved the synthesis of compounds including 1-(substituted-1',3'-benzothiazol-2'-yl)-azetidinones, which were evaluated for their antibacterial and antifungal activities. These compounds were found to be pharmacologically active, showing potential in treating infections caused by various bacteria and fungi (Mistry & Desai, 2006).
Fluorescent Probe Development
Bodke, Shankerrao, and Harishkumar (2013) synthesized a series of novel compounds, including those with 1,3-benzothiazol-2-yl quinoline derivatives, as fluorescent probes. These probes showed promising photophysical properties, indicating potential applications in fluorescence-based technologies and imaging (Bodke et al., 2013).
Antibacterial Agents
Frigola et al. (1995) synthesized a series of 7-(3-amino-2-methyl-1-azetidinyl) quinolones with antibacterial properties. These compounds, including those with 1,3-benzothiazol-2-yl groups, showed significant antibacterial activity, highlighting their potential as therapeutic agents (Frigola et al., 1995).
Antimicrobial Activity of Pyridine Derivatives
Patel, Agravat, and Shaikh (2011) explored the antimicrobial activity of new pyridine derivatives, including those with 1,3-benzothiazol-2-yl groups. These compounds displayed variable antimicrobial effects against several bacterial and fungal strains (Patel et al., 2011).
Efficient Synthesis Techniques
Futamura et al. (2005) and Darweesh et al. (2016) focused on the efficient synthesis of azetidine-2-carboxylic acid and benzothiazole-based heterocycles, respectively. These studies contribute to the advancement of synthetic methods for compounds including 1,3-benzothiazol-2-yl groups (Futamura et al., 2005) (Darweesh et al., 2016).
properties
IUPAC Name |
1-(4,7-dimethyl-1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2S/c1-7-3-4-8(2)11-10(7)14-13(18-11)15-5-9(6-15)12(16)17/h3-4,9H,5-6H2,1-2H3,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQCWMYQNYCWPBH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)C)SC(=N2)N3CC(C3)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4,7-Dimethyl-1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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